2,2,3-Trimethylbutan-1-amine hydrochloride

Description

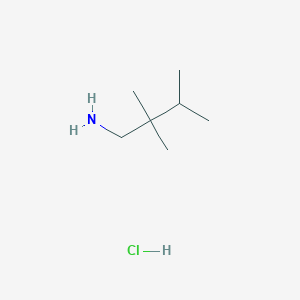

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,3-trimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)7(3,4)5-8;/h6H,5,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMAJCMKNXXQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798020-73-1 | |

| Record name | 2,2,3-trimethylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Branched Butanamine Hydrochlorides

Traditional methods for synthesizing primary amines and their corresponding hydrochloride salts provide a foundational understanding of the chemical principles involved. These routes are often characterized by their reliability and well-documented mechanisms.

Direct amination involves the conversion of a precursor molecule, typically an alcohol or alkyl halide, directly into an amine. For a sterically hindered substrate like a 2,2,3-trimethylbutyl derivative, these methods can be challenging. One potential precursor is 2,2,3-trimethylbutan-1-ol, which could theoretically undergo amination. However, direct nucleophilic substitution on a primary alcohol is inefficient due to the poor leaving group (hydroxyl ion). Activation of the alcohol, for instance by converting it to an alkyl halide (e.g., 2,2,3-trimethylbutyl bromide) or a sulfonate ester (e.g., tosylate), would create a better leaving group, making it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. The Gabriel synthesis, a classic method for forming primary amines from alkyl halides, is particularly useful for avoiding the formation of secondary and tertiary amine byproducts. numberanalytics.com

Reductive amination is one of the most versatile and widely used methods for synthesizing primary amines. tandfonline.com This process typically involves a two-step sequence where a carbonyl compound reacts with ammonia to form an intermediate imine or oxime, which is then reduced to the corresponding amine. tandfonline.comorgoreview.com For the synthesis of 2,2,3-trimethylbutan-1-amine, the precursor would be the aldehyde 2,2,3-trimethylbutanal.

The reaction with ammonia forms an unstable imine, which is reduced in situ. orgoreview.com A more stable intermediate, the oxime, can be formed by reacting the aldehyde with hydroxylamine. tandfonline.com This oxime can then be isolated and subsequently reduced using various reducing agents. tandfonline.com A range of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, reactivity, and reaction conditions. Common choices include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. tandfonline.comorgoreview.com Sodium triacetoxyborohydride (B8407120) is noted as a particularly mild and selective reagent for this purpose. orgoreview.comorganic-chemistry.org

| Reducing Agent | Abbreviation | Typical Substrate | Key Characteristics |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones (via imine/oxime) | Mild reductant, often used with a catalyst like titanium(IV) isopropoxide for ketone amination. organic-chemistry.org |

| Lithium Aluminum Hydride | LiAlH₄ | Oximes, Imines, Amides, Nitriles | Powerful, non-selective reducing agent; reacts violently with water. tandfonline.comorgoreview.com |

| Sodium Triacetoxyborohydride | Na(CH₃COO)₃BH | Aldehydes, Ketones (in situ) | Mild and selective, allowing for one-pot reactions; stable in acidic conditions. orgoreview.comorganic-chemistry.org |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt, Ni) | Imines, Oximes, Nitriles | Often uses high pressure and temperature; catalyst choice is crucial for selectivity. tandfonline.com |

| Zinc/Hydrochloric Acid | Zn/HCl | Oximes | A classical, cost-effective method using metal and acid. tandfonline.comorgoreview.com |

The final step in producing the hydrochloride salt is a straightforward acid-base reaction. Amines are organic bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). rawsource.compressbooks.pub When 2,2,3-trimethylbutan-1-amine reacts with hydrochloric acid (HCl), the nitrogen's lone pair forms a coordinate covalent bond with the proton from HCl. libretexts.org This protonation results in the formation of the 2,2,3-trimethylbutylammonium cation and the chloride anion, which together form the ionic salt, 2,2,3-trimethylbutan-1-amine hydrochloride. libretexts.orgutexas.edu

This conversion to a salt has practical advantages. Amine salts are typically crystalline solids that are more stable, have less odor, and exhibit significantly higher water solubility than their free-base counterparts. libretexts.orglibretexts.org This increased solubility is particularly important in pharmaceutical applications. libretexts.org The basicity of an amine, and thus the stability of the resulting salt, can be quantified by the pKₐ of its conjugate acid (the ammonium (B1175870) ion). pressbooks.pub Simple alkylamines generally have pKₐ values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers more sophisticated and efficient methods for producing amines, with a strong emphasis on catalysis and stereocontrol. These techniques are crucial for creating structurally complex and enantiomerically pure compounds.

Chiral amines are of immense importance as they are key building blocks for pharmaceuticals and other bioactive molecules. nih.govacs.org The synthesis of a specific enantiomer of a chiral amine requires stereoselective or enantioselective methods. While 2,2,3-trimethylbutan-1-amine itself is not chiral, the principles of asymmetric synthesis are critical for related branched amines. Asymmetric hydrogenation and hydroamination are powerful techniques for achieving this. nih.govwesleyan.edu

A notable example relevant to the structure is the enantioselective synthesis of a derivative, (R)-N,N-Dibenzyl-2,3,3-trimethylbutan-1-amine. This synthesis was achieved via a copper-catalyzed hydroamination of 2,3,3-trimethyl-1-butene. The mechanism involves a copper-hydride (CuH) intermediate that adds across the double bond, with the stereochemical outcome being directed by a chiral ligand coordinated to the copper catalyst. Such methods allow for the creation of a stereogenic center with high enantioselectivity. nih.gov

The field of amine synthesis has been revolutionized by the development of advanced catalytic systems that offer higher efficiency, selectivity, and sustainability. These catalysts, often based on transition metals, can facilitate reactions under milder conditions and with greater functional group tolerance.

Catalytic reductive amination using earth-abundant metals like iron and nickel has become an attractive alternative to traditional methods. nih.gov For instance, iron-based catalysts have been developed for the reductive amination of aldehydes and ketones using aqueous ammonia, offering a reusable and selective system. nih.gov Nickel catalysts are also highly effective for the amination of alcohols via a "hydrogen-borrowing" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination. mdpi.comacs.org Other transition metals, including cobalt, iridium, and palladium, have also been successfully employed in catalytic amination reactions, each offering unique advantages in terms of substrate scope and reaction conditions. organic-chemistry.orgorganic-chemistry.org

| Catalyst System | Reaction Type | Substrate | Key Features |

|---|---|---|---|

| Iron complex on N-doped SiC | Reductive Amination | Aldehydes, Ketones | Utilizes an earth-abundant, reusable catalyst with aqueous ammonia. nih.gov |

| Ni/Al₂O₃ | Reductive Amination (Hydrogen-Borrowing) | Alcohols | Direct conversion of alcohols to primary amines with high selectivity. mdpi.com |

| Cp*Ir complexes | Reductive Amination (Transfer Hydrogenation) | Ketones | Uses ammonium formate (B1220265) as both nitrogen and hydrogen source. organic-chemistry.org |

| Copper-Hydride (CuH) with Chiral Ligand | Enantioselective Hydroamination | Alkenes | Allows for the synthesis of chiral amines with high enantioselectivity. nih.gov |

| Amorphous Cobalt Particles | Reductive Amination | Aldehydes, Ketones | Simple catalyst prepared in situ from CoCl₂ and a borohydride. organic-chemistry.org |

Process Optimization for Yield, Purity, and Scalability

The synthesis of sterically hindered primary amines, such as 2,2,3-trimethylbutan-1-amine, requires careful consideration of reaction conditions to achieve optimal yield, purity, and scalability. While specific process optimization data for this compound is not extensively detailed in publicly available literature, general strategies for the synthesis of analogous hindered amines can be considered.

Key synthetic routes to primary amines include the reduction of nitriles, amides, and nitro compounds, as well as reductive amination of aldehydes and ketones. organic-chemistry.orglibretexts.org For a sterically hindered target like 2,2,3-trimethylbutan-1-amine, the corresponding aldehyde or ketone precursor would also be sterically encumbered, potentially slowing down the reaction rates and requiring more forcing conditions.

Recent advancements in the synthesis of sterically hindered primary amines have utilized photoredox catalysis. acs.orgnih.gov One such method involves the coupling of O-benzoyl oximes with cyanoarenes, which allows for the formation of primary amines with fully substituted α-carbons. acs.orgnih.gov Optimization of such a process would involve screening of photocatalysts, solvents, and reaction times to maximize the yield and purity of the desired amine. High-throughput experimentation could be a valuable tool in this optimization process. researchgate.net

Another critical aspect of process optimization is the purification of the final product. Due to the basic nature of the amine, it is often converted to its hydrochloride salt, which is typically a stable, crystalline solid that is more amenable to purification by recrystallization. The choice of solvent and crystallization conditions would be crucial parameters to optimize for obtaining high-purity this compound on a larger scale.

Table 1: General Parameters for Optimization of Hindered Amine Synthesis

| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |

| Catalyst | Type and loading of catalyst (e.g., photoredox catalyst, transition metal). | Can significantly affect reaction rate and selectivity. |

| Solvent | Polarity, aprotic vs. protic, and solubility of reactants. | Influences reaction kinetics and can affect side reactions. |

| Temperature | Balancing reaction rate with potential for side reactions and decomposition. | Higher temperatures may be needed to overcome steric hindrance but can lead to impurities. |

| Reactant Ratios | Stoichiometry of reactants and reagents. | Can control the extent of reaction and minimize byproducts. |

| Purification | Method (e.g., distillation, chromatography, recrystallization of the salt). | Crucial for achieving high purity of the final product. |

Reactivity and Derivatization Pathways of this compound

The reactivity of 2,2,3-trimethylbutan-1-amine is dominated by the steric bulk surrounding the primary amino group. This steric hindrance can significantly reduce the nucleophilicity of the amine and hinder its ability to participate in reactions that require backside attack at an electrophilic center.

The reduction of simple primary alkylamines to the corresponding alkanes is not a common transformation. The C-N bond is generally stable to typical reducing agents. In specific contexts, such as the hydrodenitrogenation of neopentylamine (B1198066) over a sulfided NiMo/Al2O3 catalyst, C-N bond cleavage can occur, but this involves dehydrogenation to an imine intermediate followed by other transformations. ethz.ch

The amine group of 2,2,3-trimethylbutan-1-amine can, in principle, act as a nucleophile in substitution reactions. However, its reactivity is severely diminished by steric hindrance. masterorganicchemistry.com The neopentyl structure adjacent to the amine makes SN2 reactions particularly difficult. masterorganicchemistry.com

N-alkylation of primary amines is a common method to produce secondary and tertiary amines. nih.govgoogle.com However, for a sterically hindered amine like 2,2,3-trimethylbutan-1-amine, direct alkylation with alkyl halides is expected to be very slow and may require harsh conditions, leading to potential side reactions. libretexts.orgchemguide.co.uk Alternative methods, such as reductive amination with an aldehyde or ketone, might be more successful. libretexts.org The arylation of highly hindered primary amines has been achieved using palladium-catalyzed cross-coupling reactions with specifically designed bulky phosphine (B1218219) ligands. acs.org

Acylation of the amine to form amides is generally more feasible than alkylation, as the approach to the nitrogen atom is less sterically demanding for the planar acylating agent. Reagents like acid chlorides or anhydrides would be expected to react with 2,2,3-trimethylbutan-1-amine, likely in the presence of a non-nucleophilic base to neutralize the generated acid.

Table 2: Expected Reactivity in Nucleophilic Substitution

| Reaction Type | Reagent | Expected Outcome for 2,2,3-Trimethylbutan-1-amine | Rationale |

| N-Alkylation | Alkyl Halide | Very slow or no reaction under standard conditions. | Severe steric hindrance prevents SN2 attack. masterorganicchemistry.com |

| N-Arylation | Aryl Halide | Possible with specialized palladium catalysts. acs.org | Bulky ligands can facilitate reductive elimination. |

| N-Acylation | Acid Chloride | Reaction is expected to proceed. | The planar geometry of the electrophile reduces steric clash. |

Quaternization involves the alkylation of a tertiary amine to form a quaternary ammonium salt. To form a quaternary ammonium salt from 2,2,3-trimethylbutan-1-amine, it would first need to be converted to a tertiary amine, for example, through exhaustive methylation. The final quaternization step would be extremely challenging due to the immense steric hindrance around the nitrogen atom. The formation of a tetra-alkylated nitrogen center with three alkyl groups and the bulky 2,2,3-trimethylbutyl group would be sterically prohibitive under normal conditions. Steric hindrance has been shown to impede the methylation of pyridines at the 2-position, which is a less hindered system. nih.gov

Radical aminochlorination of alkenes is a process where an amine-derived radical and a chlorine atom are added across a double bond. While there are methods for the deaminative halogenation of primary amines, where the amino group is replaced by a halogen, nih.gov the use of a primary amine as a bifunctional reagent in a radical aminochlorination reaction is not a commonly described transformation. The generation of a nitrogen-centered radical from a primary amine can be achieved, but its subsequent role in a complex radical cascade would depend on the specific reaction design. There is no available literature to suggest that this compound has been utilized in this capacity.

Mechanistic Investigations and Kinetic Analysis

Reaction Mechanisms Governing Amine Hydrochloride Formation and Interconversions

The synthesis of 2,2,3-trimethylbutan-1-amine, the precursor to its hydrochloride salt, can be achieved through various established methods for amine synthesis. A prevalent and industrially relevant method is the reductive amination of the corresponding aldehyde, 2,2,3-trimethylbutanal. This process typically involves two key mechanistic steps: the formation of an imine intermediate followed by its reduction.

Initially, the primary amine (in this case, often ammonia (B1221849) or a protected form) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield an imine. The formation of the imine is a reversible process and is often catalyzed by mild acid.

The second stage is the reduction of the C=N double bond of the imine to a C-N single bond, which is an irreversible step under typical conditions. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of ketones or aldehydes. organic-chemistry.org

Once the free amine, 2,2,3-trimethylbutan-1-amine, is synthesized, it is converted to its hydrochloride salt by reaction with hydrochloric acid. This is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from HCl. libretexts.orgchemguide.co.ukyoutube.com The resulting ammonium (B1175870) cation and chloride anion form an ionic bond, yielding the stable crystalline solid, 2,2,3-trimethylbutan-1-amine hydrochloride.

Interconversions between the free amine and its hydrochloride salt are governed by the principles of acid-base chemistry. In an aqueous solution, the salt will exist in equilibrium with the free amine and solvated protons. The position of this equilibrium is dependent on the pH of the solution.

Kinetic Studies of Key Synthetic Steps and Degradation Pathways

The formation of the imine is generally the slower, rate-determining step, particularly with bulky aldehydes and amines due to steric hindrance. The rate of this step is also pH-dependent, as both the protonation of the carbonyl group (to increase its electrophilicity) and the nucleophilicity of the amine are sensitive to pH.

Recent studies on imine reductases have highlighted the impact of substrate bulkiness on reaction kinetics. For instance, enzymatic reductive amination of cyclohexanone (B45756) with bulky amines demonstrated a switch in the catalytic mode, where the imine is formed in solution and then recruited by the enzyme for reduction. acs.org This suggests that for non-enzymatic, sterically hindered systems, the equilibrium of imine formation in the solution phase can be a significant kinetic bottleneck.

Kinetic studies on the reduction of various imines have shown that the reaction generally follows Michaelis-Menten kinetics in enzymatic systems. nih.gov For chemical reductions, the rate is dependent on the concentration of the imine and the reducing agent, as well as the intrinsic reactivity of the reducing agent.

The table below presents kinetic data from studies on the reductive amination of substrates with significant steric bulk, which can be considered analogous to the synthesis of 2,2,3-trimethylbutan-1-amine.

| Enzyme/Catalyst | Substrates | k_cat (s⁻¹) | K_m (mM) | Catalytic Efficiency (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| IR77 | Cyclohexanone and Pyrrolidine | - | - | - |

| IR77 | Cyclohexanone and Isoindoline | 0.30 | 0.61 | 0.49 |

Degradation pathways for alkyl amine hydrochlorides are generally limited under normal storage conditions due to their stability. However, at elevated temperatures, degradation can occur, potentially through Hofmann elimination if a suitable beta-hydrogen is present and a strong base is introduced, although this is less likely for a primary amine hydrochloride.

Stereochemical Control and Diastereoselectivity in Multi-Step Syntheses

The structure of 2,2,3-trimethylbutan-1-amine features a stereocenter at the C3 position. Therefore, its synthesis from achiral precursors will result in a racemic mixture of (R)- and (S)-enantiomers unless a chiral catalyst or auxiliary is employed. The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry.

In the context of reductive amination, stereochemical control can be achieved by using a chiral reducing agent or a chiral catalyst that preferentially reduces one face of the prochiral imine intermediate. The development of imine reductases (IREDs) has provided powerful biocatalytic tools for the asymmetric synthesis of chiral amines with high enantioselectivity. researchgate.net

For molecules with multiple stereocenters, diastereoselectivity becomes a key consideration. The synthesis of homoallylic α-trifluoromethyl amines through catalytic hydroalkylation of dienes, for example, has demonstrated the ability to control both enantioselectivity and diastereoselectivity, yielding products with high diastereomeric and enantiomeric ratios. chemrxiv.org While not directly applicable to the synthesis of 2,2,3-trimethylbutan-1-amine, these studies illustrate the principles of using chiral catalysts to control the formation of specific stereoisomers in complex molecules.

The diastereoselectivity in such reactions is often dictated by the steric interactions in the transition state, where the chiral catalyst, the substrate, and the reagents arrange themselves in the most energetically favorable conformation.

Proton Transfer Dynamics and Acid-Base Equilibria of Alkyl Amine Hydrochlorides

The acid-base properties of this compound are determined by the equilibrium of the proton transfer between the alkylammonium cation and a base, typically water. The acidity of the alkylammonium ion is quantified by its pKa value. For most simple alkyl amines, the pKa of their conjugate acids is in the range of 9.5 to 11.0. libretexts.org

The basicity of an amine is influenced by the electronic and steric effects of the alkyl groups attached to the nitrogen atom. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and makes the amine more basic (and its conjugate acid less acidic). However, steric hindrance around the nitrogen can affect its ability to be solvated and can influence its basicity in complex ways.

The proton transfer dynamics in alkylammonium salts can be studied using techniques such as NMR spectroscopy. These studies can provide information on the rates of proton exchange between the ammonium ion and the surrounding solvent or other bases. The rate of this exchange is generally very fast for small protons.

The table below provides a comparison of the pKa values of the conjugate acids of ammonia and some simple alkylamines, illustrating the effect of alkyl substitution on basicity.

| Compound | pKa of the Conjugate Acid |

|---|---|

| Ammonia (NH₃) | 9.3 |

| Methylamine (B109427) (CH₃NH₂) | 10.66 |

| Dimethylamine ((CH₃)₂NH) | 10.74 |

| Trimethylamine ((CH₃)₃N) | 9.81 |

Data sourced from Chemistry LibreTexts. libretexts.org

Based on these trends, it can be inferred that 2,2,3-trimethylbutan-1-amine is a moderately strong base, and its hydrochloride salt is a moderately weak acid. The bulky 2,2,3-trimethylbutyl group would be expected to have a significant electron-donating effect, increasing the basicity of the amine.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,2,3-Trimethylbutan-1-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming its unique and sterically congested structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's structure, several distinct carbon signals are expected. The carbon atom bonded directly to the nitrogen (C1) would be significantly deshielded and appear at a downfield chemical shift. The quaternary carbon (C2) and the tertiary carbon (C3) will also have characteristic chemical shifts, alongside the various methyl groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) | Integration (¹H) |

| -C(CH₃)₂ | ~0.9 - 1.1 | ~25 - 30 | Singlet | 6H |

| -CH(CH₃)₂ | ~0.9 - 1.1 | ~15 - 20 | Doublet | 6H |

| -CH(CH₃)₂ | ~1.8 - 2.2 | ~35 - 40 | Multiplet | 1H |

| -CH₂-NH₃⁺ | ~2.8 - 3.2 | ~45 - 50 | Multiplet | 2H |

| -CH₂-NH₃⁺ | ~7.5 - 8.5 | N/A | Broad Singlet | 3H |

| -C(CH₃)₂ | N/A | ~35 - 40 | N/A | N/A |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively establish the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be expected between the methine proton of the isopropyl group and the protons of its two methyl groups, as well as between the methylene (B1212753) protons and the methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the signal for the C1 methylene protons would show a cross-peak with the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the connectivity of quaternary carbons and piecing together the entire carbon skeleton. For instance, the protons of the gem-dimethyl groups at C2 would show correlations to the quaternary C2 carbon, the C1 methylene carbon, and the C3 methine carbon.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 2,2,3-Trimethylbutan-1-amine. From this precise mass, the elemental formula (C₇H₁₈N⁺) can be unequivocally confirmed, distinguishing it from any other ions with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of the amine) which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure. For 2,2,3-Trimethylbutan-1-amine, the primary fragmentation pathway is expected to be alpha-cleavage, which is characteristic of amines. This would involve the cleavage of the C-C bond adjacent to the nitrogen atom.

Predicted Major Fragmentation Pathways for 2,2,3-Trimethylbutan-1-amine Cation

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 116.14 (M+H)⁺ | [CH₂(NH₂)]⁺ | 30.05 | C₆H₁₄ |

| 116.14 (M+H)⁺ | [C₇H₁₆N]⁺ | 115.13 | H |

| 116.14 (M+H)⁺ | [C₄H₉]⁺ (tert-butyl) | 57.07 | C₃H₇N |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of a primary amine salt is characterized by several key absorption bands. The most prominent feature is the broad and strong N-H stretching vibrations of the -NH₃⁺ group, typically appearing in the range of 3200-2800 cm⁻¹. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. Other characteristic bands include the asymmetric and symmetric N-H bending vibrations. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy, which relies on the scattering of light, is complementary to IR spectroscopy. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon skeleton, as C-C bonds often give rise to strong Raman signals. The symmetric vibrations of the molecule are typically more intense in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (-NH₃⁺) | 3200 - 2800 | Weak | Strong, Broad |

| C-H Stretch (alkyl) | 2960 - 2850 | Strong | Strong |

| N-H Bend (asymmetric) | ~1600 | Medium | Medium |

| N-H Bend (symmetric) | ~1500 | Medium | Medium |

| C-H Bend (alkyl) | 1470 - 1365 | Medium | Medium |

| C-N Stretch | 1250 - 1020 | Medium | Medium-Weak |

| C-C Stretch | Weak | Strong | Weak |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Consequently, detailed research findings, crystallographic data tables, and discussions on its solid-state packing, hydrogen bonding network, or molecular conformation as determined by XRD cannot be provided.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of moderate size. arxiv.orgarabjchem.org The core principle of DFT is that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. arxiv.org

For 2,2,3-trimethylbutan-1-amine hydrochloride, DFT calculations are employed to perform geometry optimization. stackexchange.com This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. stackexchange.comresearchgate.net The optimization algorithm calculates the forces on each atom and adjusts their coordinates until a minimum on the potential energy surface is reached. researchgate.net

| Parameter | Predicted Value |

| C1-N Bond Length | 1.52 Å |

| C1-C2 Bond Length | 1.55 Å |

| C2-C3 Bond Length | 1.54 Å |

| C-N-H Bond Angle | 109.5° |

| C1-C2-C3 Bond Angle | 112.0° |

| H-N-H Bond Angle | 107.0° |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: DFT can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. idc-online.comdntb.gov.ua The calculations involve determining the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). idc-online.com The accuracy of these predictions has improved with the development of specialized functionals and methods like the Gauge-Including Atomic Orbital (GIAO) method. arabjchem.orgliverpool.ac.uk Predicted shifts can help in assigning peaks in an experimental spectrum, especially for complex molecules with overlapping signals. nih.govbas.bg For 2,2,3-trimethylbutane, the precursor alkane, distinct chemical environments lead to a predictable NMR spectrum. docbrown.info The addition of the aminium hydrochloride group would further influence these shifts due to its electron-withdrawing nature.

Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to the modes of molecular motion, can be calculated from the second derivatives of the energy with respect to atomic displacements. dtic.mil These calculations help in assigning the absorption bands observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net For the 2,2,3-trimethylbutan-1-aminium cation, characteristic vibrational modes would include N-H stretching and bending, C-N stretching, and various C-H stretching and bending modes. dtic.mil Comparing the computed frequencies with experimental data can confirm the molecular structure and provide insights into the strength of chemical bonds. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for 2,2,3-Trimethylbutan-1-aminium cation (Note: This table contains hypothetical data for illustrative purposes. The frequency ranges are typical for the assigned vibrational modes in similar alkylammonium ions.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3250 cm⁻¹ |

| N-H Stretch (symmetric) | ~3150 cm⁻¹ |

| C-H Stretch | 2900-3000 cm⁻¹ |

| N-H Bend (scissoring) | ~1600 cm⁻¹ |

| C-N Stretch | ~1100 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. MD simulations solve Newton's equations of motion for a collection of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time. researchgate.net

For this compound, MD simulations can reveal its conformational landscape. mdpi.com Due to the rotation around single bonds, the molecule can adopt various shapes or conformers. The sterically hindered nature of this amine suggests that certain conformations will be more energetically favorable than others. nih.govresearchgate.net MD simulations can map out the potential energy surface and identify the most stable conformers and the energy barriers between them. mdpi.com

Furthermore, MD simulations are invaluable for studying intermolecular interactions in the solid state or in solution. acs.org In a crystal lattice, these simulations can shed light on the packing of the 2,2,3-trimethylbutan-1-aminium cations and chloride anions, highlighting the role of hydrogen bonds between the aminium group (N-H⁺) and the chloride ion (Cl⁻), as well as weaker van der Waals interactions. mdpi.comacs.orgrsc.org Understanding these interactions is crucial for predicting crystal structure and properties. mdpi.com

Thermodynamic Modeling of Amine Hydrochloride Systems

Thermodynamic modeling aims to predict the macroscopic properties of a system based on the behavior of its constituent molecules. This is particularly important for industrial applications where the behavior of amine hydrochlorides in complex mixtures is of interest. olisystems.comresearchgate.net

Amine hydrochlorides are often present in aqueous environments, and their phase behavior (i.e., whether they exist as a solid, liquid, or gas, or in multiple phases) is critical. olisystems.comresearchgate.net Thermodynamic models can predict phenomena like the "salt point," which is the temperature at which the amine hydrochloride salt precipitates from a gas phase. olisystems.com This is particularly relevant in industrial settings like refinery overheads, where the formation of solid amine hydrochloride salts can lead to corrosion. researchgate.net

Models like the SAFT (Statistical Associating Fluid Theory) approach can be used to describe the fluid-phase behavior of aqueous solutions of various amines. researchgate.net These models account for molecular size, shape, and intermolecular forces, including hydrogen bonding, to predict vapor-liquid and liquid-liquid equilibria. researchgate.net

The solubility of this compound in water and other solvents is a key thermodynamic property. researchgate.net Predicting solubility is a complex challenge, but computational methods like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) have shown considerable success. zenodo.orgscm.comntnu.no

COSMO-RS is a method that combines quantum chemical calculations (specifically, the COSMO solvation model) with statistical thermodynamics to predict thermodynamic properties in liquid systems. scm.comntnu.no The process involves calculating the screening charge density on the surface of the molecule, which provides a quantitative description of its polarity. researchgate.net From these "sigma profiles," the chemical potential of the compound in any solvent can be calculated, which in turn allows for the prediction of solubility. zenodo.orgresearchgate.net This approach can be applied to predict the solubility of salts by considering the thermodynamics of the individual ions in solution. zenodo.org Such predictions are valuable in fields ranging from pharmaceutical development to chemical process design. nih.govresearchgate.net

Reaction Pathway Analysis and Transition State Modeling

The synthesis of highly sterically hindered primary amines like 2,2,3-trimethylbutan-1-amine typically involves navigating reaction pathways with high activation barriers due to non-bonded steric interactions. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating these pathways, characterizing the geometries of transition states, and calculating the associated energy barriers.

Hypothetical Reaction Pathways and Theoretical Insights:

While specific data for 2,2,3-trimethylbutan-1-amine is absent, we can consider plausible synthetic routes and the computational insights that would be relevant for their analysis.

Reductive Amination of 2,2,3-Trimethylbutanal: This is a common method for amine synthesis. The reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction.

Imine Formation: The initial step is the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2,2,3-trimethylbutanal, followed by dehydration. Computational studies on similar systems show that this step can have a significant energy barrier due to the steric bulk around the carbonyl group, which hinders the approach of the nucleophile. The transition state would likely involve a distorted tetrahedral geometry.

Imine Reduction: The subsequent reduction of the imine is typically achieved using a hydride source. DFT calculations on the reduction of unhindered imines have detailed the transition state for the hydride transfer. nih.govacs.org For a sterically hindered imine derived from 2,2,3-trimethylbutanal, the transition state for hydride attack would be highly constrained. The bulky t-butyl group would force the hydride to approach from a very specific trajectory, leading to a higher activation energy compared to less hindered systems.

A general computational study on the reductive amination of aldehydes and ketones using sodium triacetoxyborohydride (B8407120) (STAB) found that the reduction of the imine intermediate is both thermodynamically and kinetically favored over the reduction of the parent carbonyl compound. nih.govacs.org The transition states for the hydride transfer are often organized by a Lewis-acidic sodium ion. acs.org While this study did not include highly hindered substrates, it provides a framework for how such a reaction pathway would be modeled.

Table 1: Hypothetical Computational Data for Reductive Amination of 2,2,3-Trimethylbutanal (Note: This table is illustrative and based on general principles of computational chemistry, as specific data for this reaction is not available.)

| Reaction Step | Computational Method | Calculated Parameter | Hypothetical Value |

|---|---|---|---|

| Imine Formation (TS1) | DFT (e.g., B3LYP/6-31G*) | Activation Energy (ΔG‡) | High |

| Key Bond Distances (TS1) | C-N bond forming | ||

| Imine Reduction (TS2) | DFT (e.g., B3LYP/6-31G*) | Activation Energy (ΔG‡) | Moderately High |

Nucleophilic Substitution on a Neopentyl Halide Derivative: Another potential route is the S(_N)2 reaction of a suitable neopentyl-type halide (e.g., 1-halo-2,2,3-trimethylbutane) with an ammonia equivalent.

Transition State Modeling: It is well-established that S(_N)2 reactions are highly sensitive to steric hindrance. The neopentyl system is a classic example where the S(_N)2 pathway is severely disfavored. Computational studies on the S(_N)2 reaction of neopentyl halides would show an extremely high activation barrier for the backside attack of a nucleophile. The transition state would be highly strained due to the steric clash between the incoming nucleophile, the leaving group, and the bulky t-butyl group. This steric repulsion would significantly destabilize the pentacoordinate transition state.

Table 2: Illustrative Comparison of Calculated S(_N)2 Activation Energies (Note: This table is for illustrative purposes to highlight the effect of steric hindrance.)

| Substrate | Nucleophile | Computational Method | Relative Activation Energy (kcal/mol) |

|---|---|---|---|

| Methyl Halide | NH(_3) | DFT | Low |

| Ethyl Halide | NH(_3) | DFT | Moderate |

Solid State Chemistry and Material Science Considerations

Polymorphism and Crystallization Behavior of Amine Hydrochloride Salts

The conversion of an amine to its hydrochloride salt is a fundamental acid-base reaction that significantly alters its physical and chemical properties. This transformation from a neutral molecule to an ionic salt—composed of a substituted ammonium (B1175870) cation and a chloride anion—dictates its crystallization behavior. The resulting materials are generally odorless, white, crystalline solids. straightanursingstudent.comlibretexts.org

The solid-state structure and stability of amine hydrochloride salts are governed by the forces within their crystal lattice. gla.ac.uk Techniques such as single-crystal X-ray diffraction are employed to investigate these structures and determine their lattice energies. gla.ac.uk The crystallization process results in an ionic lattice where the positively charged ammonium group and the negatively charged chloride ion are primary structural components. The forces controlling this structure include strong hydrogen bonds between the ammonium cation and the chloride anion, alongside van der Waals interactions. While specific polymorphic forms of 2,2,3-trimethylbutan-1-amine hydrochloride are not detailed in the available literature, the potential for polymorphism exists as it does for many crystalline solids, where different packing arrangements and hydrogen-bonding networks could result in distinct crystal forms with varying physical properties.

Impact of Salt Formation on Material Properties (e.g., Triboelectrification)

Triboelectrification, or contact electrification, is a phenomenon of significant concern in the handling and processing of powders, potentially causing issues like particle agglomeration, adhesion to equipment, and segregation in mixtures. researchgate.nethud.ac.uk The formation of a hydrochloride salt has a pronounced effect on the triboelectric properties of amines. jst.go.jpnih.govnih.gov

Studies have consistently shown that the conversion of free base amines into their hydrochloride salts tends to shift their charging behavior towards being more negative. jst.go.jpjst.go.jp The underlying mechanism for this shift involves the protonation of the amine's nitrogen atom. jst.go.jp This creates a positively charged cation which, upon frictional contact, exhibits a greater ability to attract electrons, thereby enhancing the material's negative triboelectricity. jst.go.jpjst.go.jp The magnitude of this change in charging propensity is dependent on the specific chemical structure of the amine. jst.go.jp While the free bases may show a correlation between surface polarity and positive charging, this correlation is not observed in the hydrochloride salts. jst.go.jp This modification of electrostatic properties via salt formation can be a crucial factor in pharmaceutical manufacturing and other industries where powder handling is critical. researchgate.netjst.go.jp

| Property | Free Amine Base | Amine Hydrochloride Salt | Reference |

|---|---|---|---|

| Physical State | Often liquid or low-melting solid | Crystalline solid | straightanursingstudent.com |

| Triboelectric Charge | Variable, often trends positive | Generally shifts to be more negative | jst.go.jpjst.go.jp |

| Water Solubility | Low for larger molecules | Generally much higher due to ionic nature | straightanursingstudent.comlibretexts.org |

| Thermal Stability | Variable | Generally more stable than the free base | libretexts.org |

Solid-Liquid Equilibria in Amine Hydrochloride-Containing Systems

Solid-liquid equilibria (SLE) are critical in understanding the behavior of amine hydrochloride salts in various industrial applications, from chemical synthesis to corrosion prevention in refinery overheads. olisystems.com The SLE describes the conditions under which the solid salt phase coexists in equilibrium with its dissolved form in a liquid solvent. olisystems.com A key parameter in these systems is the "salt point," defined as the temperature at which the solid amine hydrochloride begins to precipitate from a solution or a gas phase upon cooling. olisystems.com

The phase behavior of amine hydrochloride-water mixtures can be illustrated with phase diagrams, which map the solubility of the salt as a function of temperature. olisystems.com For instance, the SLE curve for a simple system like methylamine (B109427) hydrochloride in water shows two branches: one representing the freezing point depression of water (ice solubility) and another representing the solubility of the solid amine salt, which terminates at the salt's melting point. olisystems.com The nature of the solvent, or diluent, also plays a significant role in the equilibrium, affecting the stability and extraction behavior of the amine salt from one phase to another. pitt.edu

Amine Hydrochloride Stability and Degradation in Solid State

Amine hydrochloride salts are typically more thermally stable than their corresponding free amine bases. libretexts.org However, their stability is not unlimited, and they can undergo degradation, particularly at elevated temperatures. utexas.edu The steric hindrance provided by bulky substituent groups around the nitrogen atom can play a significant role in protecting the amine from thermal degradation. uky.edu This suggests that the 2,2,3-trimethylbutyl group, with its significant bulk, may confer a high degree of thermal stability to the molecule.

In the solid state, a potential degradation pathway for amine hydrochlorides at high temperatures is decomposition via the reverse of their formation reaction. This process involves the sublimation or decomposition of the salt into its constituent free amine and hydrogen chloride gas. olisystems.com While comprehensive studies on the solid-state degradation of this compound are not available, research on other solid amine-based materials has shown that some surface amine species can remain stable up to 250 °C. researchgate.net The stability of the solid salt is a crucial factor for its storage, handling, and application in high-temperature processes.

Applications in Advanced Organic Synthesis and Chemical Materials

Role as Key Synthetic Intermediates in the Preparation of Complex Organic Molecules

Highly branched primary amines, such as 2,2,3-trimethylbutan-1-amine, represent a class of organic compounds with significant utility in synthetic organic chemistry. Their distinct structural features, particularly the primary amino group attached to a sterically congested carbon framework, bestow unique chemical properties that are instrumental in the synthesis of more complex molecules. These compounds are frequently employed as critical intermediates and building blocks for a diverse range of molecular targets, including pharmaceuticals, agrochemicals, and advanced materials. The bulky alkyl groups near the reactive amine functionality can significantly influence reaction selectivity, product stability, and the stereochemical outcomes of chemical transformations.

Chiral amines are fundamental components in a vast number of bioactive molecules and are especially prevalent in pharmaceuticals. sigmaaldrich.comyale.edunih.gov The interaction between a drug and its biological target is often highly dependent on a precise three-dimensional arrangement, making the stereochemistry of amine-containing compounds critical for efficacy. enamine.net Consequently, the development of methods for the asymmetric synthesis of chiral amines is a major focus in pharmaceutical research and drug discovery. yale.edunih.govnottingham.ac.uk

The 2,2,3-trimethylbutan-1-amine scaffold, with its chiral center and sterically demanding structure, serves as a valuable precursor for creating enantiomerically pure building blocks. These building blocks are designed for incorporation into larger, more complex active pharmaceutical ingredients (APIs). nottingham.ac.uk While specific drugs derived directly from this particular amine are not broadly documented, its structural motif is representative of the types of chiral intermediates sought by the pharmaceutical industry to build libraries of potential drug candidates. sigmaaldrich.comnih.gov

The utility of sterically hindered amines extends to the agrochemical and specialty chemical sectors. In agrochemistry, the synthesis of novel pesticides and herbicides often relies on chiral building blocks to enhance potency and selectivity, thereby reducing environmental impact. nottingham.ac.uk The structural framework of 2,2,3-trimethylbutan-1-amine is suitable for developing such targeted agrochemicals.

In the realm of specialty chemicals, related alkyl amine hydrochlorides have found use as preservatives and antimicrobials in industrial products like paints, adhesives, and coatings. epa.gov These compounds can function as bacteriocides, fungicides, and self-sanitizing agents, highlighting the diverse applications of this chemical class. epa.gov

Utilization in Asymmetric Synthesis and Chiral Pool Strategies

Asymmetric synthesis, the process of creating stereochemically defined molecules, heavily relies on chiral building blocks and reagents. sigmaaldrich.comyale.edu Chiral amines and their derivatives are indispensable tools in this field, used to control the stereochemical outcome of reactions. nih.govresearchgate.net The 2,2,3-trimethylbutan-1-amine structure is particularly well-suited for studies in asymmetric synthesis due to its steric bulk adjacent to a stereocenter.

A prominent example demonstrating the utility of this structural class is found in the copper-catalyzed asymmetric hydroamination of alkenes, using the closely related isomer 2,3,3-trimethylbutan-1-amine. This reaction serves as a powerful method for creating new chiral amines from simple starting materials. In one detailed study, the dibenzyl-protected analogue, (R)-N,N-Dibenzyl-2,3,3-trimethylbutan-1-amine, was synthesized with high enantioselectivity from 2,3,3-trimethyl-1-butene. The success of this transformation with a sterically congested substrate underscores the robustness of modern catalytic systems and the value of these amines as chiral synthons.

Interactive Data Table: Synthesis of (R)-N,N-Dibenzyl-2,3,3-trimethylbutan-1-amine

| Reactant | Catalyst System | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| 2,3,3-Trimethyl-1-butene | Copper-based catalyst with a chiral ligand | (R)-N,N-Dibenzyl-2,3,3-trimethylbutan-1-amine | High | High |

This table illustrates a representative asymmetric synthesis utilizing the trimethylbutan-1-amine scaffold, demonstrating its role in producing molecules with high optical purity.

Amine Hydrochlorides as Catalysts or Co-catalysts in Organic Reactions

Amine hydrochlorides, formed by the reaction of an amine with hydrogen chloride, are stable salts that can participate in organic reactions in several ways. reddit.com While often viewed as byproducts, they can also function as reagents or catalysts. For instance, amine hydrochlorides can serve as a source of both an amine and a chloride anion in certain transformations. rsc.org Research has shown that amine hydrochloride salts can act as bifunctional reagents in copper-catalyzed aminochlorination reactions, highlighting a novel utilization beyond their traditional role as simple amination agents. rsc.org

Furthermore, in many organic reactions where a tertiary amine like triethylamine (B128534) is used as a base to neutralize an acid byproduct (e.g., HCl), the resulting triethylamine hydrochloride salt is formed in situ. wikipedia.org This salt can influence the reaction environment, and in some contexts, amine salts can act as mild acid catalysts or participate in organocatalytic cycles.

Integration into Supramolecular Systems and Advanced Materials (e.g., DNA backbone modification)

The primary amine group of 2,2,3-trimethylbutan-1-amine provides a reactive site for incorporation into larger molecular assemblies and advanced materials. One area of significant research is the chemical modification of nucleic acids to enhance their properties for therapeutic and diagnostic applications. glenresearch.com The native phosphodiester backbone of DNA is susceptible to degradation by nucleases. oup.com

A key strategy to improve the stability of DNA oligonucleotides is to modify this backbone. oup.com Introducing cationic amine linkages in place of the natural anionic phosphate (B84403) groups is one such modification. nih.gov These amine-modified backbones can alter the electrostatic properties of the DNA duplex, and in some cases, tethered cationic amines in the major groove of DNA have been shown to stabilize the duplex structure without disrupting Watson-Crick base pairing. acs.org The integration of amine functionalities can thus lead to the development of DNA-based materials with enhanced stability against enzymatic degradation, a crucial feature for the development of antisense therapies and other biotechnological tools. acs.orgrsc.org The structure of 2,2,3-trimethylbutan-1-amine makes it a potential candidate for such modifications, where its amine group could be used to form a linkage within a synthetic nucleic acid analogue.

Industrial Chemical Processes and Environmental Implications

Role of Amine Hydrochlorides in Industrial Corrosion Mitigation

No studies or reports were identified that specifically detail the use or effectiveness of 2,2,3-Trimethylbutan-1-amine hydrochloride as a corrosion inhibitor in any industrial application. While amine hydrochlorides as a class of compounds are known to be used in corrosion mitigation, information specific to this compound is not available.

Fate and Transport of Amine Hydrochlorides in Industrial Effluents

There is no available research on the environmental fate and transport of this compound in industrial effluents. This includes a lack of data on its persistence, degradation pathways, mobility, and potential bioaccumulation in aquatic or terrestrial environments.

Advanced Separation and Purification Technologies for Amine Hydrochlorides

No literature was found describing specific advanced separation and purification technologies that have been developed or applied for this compound. General methods for the separation of amine hydrochlorides exist, but there are no publicly available documents detailing processes tailored to this specific compound.

Sustainable Synthesis and Life Cycle Assessment of Amine Hydrochloride Production

There are no published studies on the sustainable synthesis of this compound. Furthermore, no life cycle assessments (LCA) have been conducted or published for the production of this compound, meaning there is no data on its environmental footprint from cradle to gate or cradle to grave.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Separations for Purity Assessment and Isomer Resolution

Chromatographic techniques are fundamental for separating 2,2,3-Trimethylbutan-1-amine hydrochloride from impurities and resolving it from its structural isomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its derivatives.

HPLC is a versatile technique for the analysis of amine hydrochloride salts. chromforum.org Due to the ionic and non-volatile nature of the hydrochloride salt, reversed-phase HPLC is a suitable method for purity assessment. The separation is typically based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

For effective separation, the mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. An acidic pH is generally maintained to ensure the amine is in its protonated, more water-soluble form, which can help in achieving sharp peak shapes. chromforum.org The presence of isomeric impurities, such as 2,3,3-trimethylbutan-1-amine, can be challenging to resolve and may require careful optimization of the mobile phase composition, column temperature, and gradient elution profile. Chiral stationary phases can be employed for the separation of enantiomers if the compound possesses a chiral center. yakhak.orgnih.gov

Illustrative HPLC Purity Analysis Data

Disclaimer: The following data is a representative example for illustrative purposes and is based on typical results for similar branched primary amine hydrochlorides, as specific experimental data for this compound is not publicly available.

| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

| This compound | 8.52 | 99.85 | - |

| Isomeric Impurity A | 8.91 | 0.10 | 1.8 |

| Unidentified Impurity | 9.24 | 0.05 | 2.1 |

Direct analysis of the highly polar and non-volatile this compound by GC is generally not feasible. However, after conversion to a more volatile and thermally stable derivative, GC becomes a powerful tool for purity and isomer analysis. researchgate.net A common derivatization strategy for primary amines is acylation, for instance, with trifluoroacetic anhydride, to produce a less polar and more volatile amide. researchgate.net

The separation of the derivatized amine and its isomers on a GC column is based on differences in their boiling points and interactions with the stationary phase. A non-polar or medium-polarity capillary column is often used. GC coupled with a mass spectrometer (GC-MS) can provide structural information about the separated components, aiding in the identification of impurities. nih.gov This technique is particularly useful for resolving sterically hindered amines. mdpi.com

Hypothetical GC Analysis Data for Derivatized Amine

Disclaimer: The following data is a hypothetical representation to illustrate the expected outcome of GC analysis for a derivatized form of the compound, based on general principles for similar amines.

| Derivatized Compound | Retention Time (min) | Relative Abundance (%) |

| N-(2,2,3-trimethylbutyl)trifluoroacetamide | 12.34 | 99.8 |

| Isomeric Derivative | 12.68 | 0.2 |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the solid-state properties of this compound, including its melting point, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point, which is a key indicator of purity. nih.gov The presence of impurities typically leads to a depression and broadening of the melting endotherm. researchgate.net For amine salts, the thermal behavior can be influenced by the nature of the salt form. researchgate.net

Representative DSC Data

Disclaimer: The following data is a representative example based on the analysis of similar amine hydrochloride salts and is for illustrative purposes only.

| Parameter | Value |

| Onset of Melting | 215 °C |

| Peak Melting Temperature | 218 °C |

| Enthalpy of Fusion (ΔHfus) | 150 J/g |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is used to evaluate the thermal stability and decomposition pattern of this compound. The TGA thermogram will show the temperature at which the compound begins to lose mass, which can be due to the loss of volatile components or decomposition. For a hydrochloride salt, decomposition may involve the loss of hydrogen chloride gas. nih.gov The analysis can be performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere to understand the decomposition mechanism under different conditions. mdpi.com

Illustrative TGA Data

Disclaimer: The following data is a hypothetical representation of TGA results for an amine hydrochloride and is intended for illustrative purposes.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 220 | < 0.1 | No significant mass loss |

| 220 - 300 | ~24 | Loss of HCl |

| > 300 | > 75 | Decomposition of organic moiety |

Electrophoretic Methods for Charge and Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged species like this compound. wikipedia.orglibretexts.org In Capillary Zone Electrophoresis (CZE), ions are separated based on their electrophoretic mobility in an applied electric field. nih.gov Since the amine is protonated and positively charged, it will migrate towards the cathode. This technique can be used to assess purity by separating the main compound from charged impurities. psu.edunih.gov The separation of small amines by CE has been demonstrated to be a sensitive and reliable method for their detection and quantification. nih.gov

The migration time in CZE is influenced by the charge-to-size ratio of the ion. Isomers with different shapes may exhibit slightly different mobilities, potentially allowing for their separation. The use of additives in the background electrolyte, such as cyclodextrins, can be explored to enhance the separation of closely related compounds and isomers. mdpi.com

Hypothetical Capillary Electrophoresis Data

Disclaimer: The data in this table is a hypothetical example to illustrate the potential application of capillary electrophoresis for the analysis of this compound.

| Analyte | Migration Time (min) | Peak Area (%) |

| This compound | 5.21 | 99.9 |

| Charged Impurity | 5.45 | 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.